molecular formula C8H8O5 B3055305 (endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate CAS No. 6385-60-0

(endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate

Cat. No.: B3055305
CAS No.: 6385-60-0
M. Wt: 184.15 g/mol
InChI Key: ROWKCXLLOLDVIO-GUCUJZIJSA-N
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Description

“(endo,endo)-Disodium 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate” is a sodium salt derived from the hydrolysis of poly(7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid), a polymer synthesized via ring-opening metathesis polymerization (ROMP). The parent monomer, dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, is prepared via Diels-Alder reaction of furan with maleic anhydride followed by Fischer esterification with methanol . Hydrolysis of the polymerized dimethyl ester using NaOH yields the polyanionic disodium salt, which exhibits unique water solubility and hydrogel-forming capabilities due to its ionic nature . Characterization via FT-IR and GPC confirms structural integrity and molecular weight distribution .

Properties

CAS No.

6385-60-0

Molecular Formula

C8H8O5

Molecular Weight

184.15 g/mol

IUPAC Name

(1S,2S,3R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

InChI

InChI=1S/C8H8O5/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12/h1-6H,(H,9,10)(H,11,12)/t3-,4+,5+,6-

InChI Key

ROWKCXLLOLDVIO-GUCUJZIJSA-N

SMILES

C1=CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Isomeric SMILES

C1=C[C@H]2[C@H]([C@H]([C@@H]1O2)C(=O)O)C(=O)O

Canonical SMILES

C1=CC2C(C(C1O2)C(=O)O)C(=O)O

Other CAS No.

6385-60-0
66330-88-9

Related CAS

66330-88-9 (Parent)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate typically involves the reaction of maleic anhydride with furan in the presence of a base such as sodium hydroxide. The reaction proceeds through a Diels-Alder reaction, forming the bicyclic structure. The product is then neutralized with sodium hydroxide to yield the disodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce various alcohols or hydrocarbons .

Scientific Research Applications

(endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to various receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Dimethyl 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

  • Structure : Methyl ester groups at the 2,3-positions.
  • Molecular Weight : 212.20 g/mol.
  • Melting Point : 120°C .
  • Solubility : Soluble in THF, dichloromethane (DCM), and other organic solvents.
  • Key Feature: Serves as a ROMP monomer for synthesizing high-molecular-weight polymers .

Diisoamyl (1R,4S)-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

  • Structure : Branched isoamyl ester groups.
  • Molecular Weight : 296.36 g/mol.
  • Melting Point : 76–78°C (lower than dimethyl ester due to reduced intermolecular interactions) .
  • Solubility : Organic solvents (e.g., chloroform, toluene).
  • Key Feature : Exhibits head-to-tail crystal packing templated by electrostatic interactions between ester oxygens and the electron-deficient bridgehead proton .

Poly[(−)-endo,exo-bis(6-nitrospirochromene)hexyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate]

  • Structure : Spiropyran-functionalized polymer.
  • Key Feature : Photochromic behavior under UV/visible light, enabling applications in optical switches and sensors .

(endo,endo)-Disodium Salt

  • Structure : Ionic carboxylate groups with sodium counterions.
  • Molecular Weight: 242.13 g/mol (monomeric unit).
  • Solubility : High water solubility, forms hydrogels in aqueous media .
  • Key Feature : Used in stimuli-responsive materials and biomedical applications due to its polyelectrolyte nature .

Research Findings and Data Tables

Table 1. Comparative Properties of 7-Oxabicyclo[2.2.1]hept-5-ene Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
(endo,endo)-Disodium salt C₈H₈Na₂O₅ 242.13 N/A Water Hydrogels, ionic polymers
Dimethyl ester C₁₀H₁₂O₅ 212.20 120 THF, DCM ROMP monomers
Diisoamyl ester C₁₆H₂₄O₅ 296.36 76–78 Organic solvents Crystallography, DA reactions
Nitrobenzyl polymer (PBHND) (C₂₄H₂₃NO₆)ₙ ~1,000–10,000 N/A DCM, toluene OTFTs, photolithography

Table 2. Key Structural Parameters from X-Ray Diffraction (Diisoamyl Ester)

Parameter Value
Space Group P2₁/c
Unit Cell (Å, °) a = 15.5647, b = 12.8969, c = 9.0873, β = 99.392
Bond Lengths (C=O) 1.198–1.214 Å
Key Interaction Electrostatic O···H (2.54 Å) between ester and bridgehead proton

Biological Activity

(endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is derived from the 7-oxabicyclo[2.2.1]hept-5-ene framework and exhibits interesting properties that may be leveraged in pharmaceutical applications.

The molecular formula of this compound is C8H8Na2O5C_8H_8Na_2O_5, with a molecular weight of approximately 228.11 g/mol. The compound features two carboxylate groups that contribute to its solubility and reactivity in biological systems .

Antiviral Properties

One notable application of the 7-oxabicyclo[2.2.1]hept-5-ene derivatives is their role as intermediates in the synthesis of antiviral agents, particularly against HIV. The endo form of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has been identified as a precursor for Cyclophellitol, which exhibits anti-HIV activity . This suggests that this compound may also possess similar antiviral characteristics.

Antitumor Activity

In related studies, compounds derived from bicyclic frameworks have been evaluated for their antitumor activity. For instance, certain derivatives demonstrated potent inhibitory effects on tumor cell lines when tested using the sulforhodamine B assay (SRB). While specific data on this compound are not yet established, its structural analogs suggest potential effectiveness in cancer treatment .

Synthesis and Characterization

A study focused on synthesizing various derivatives of the 7-oxanorbornene diesters highlighted the importance of structural modifications to enhance biological activity. The synthesis involved reacting exo-7-oxabicyclo[2.2.1]hept-5-ene with alcohols under catalytic conditions, leading to compounds that could be further evaluated for biological activity .

Pharmacokinetics

Pharmacokinetic studies on similar compounds reveal that their distribution and elimination profiles can significantly impact their therapeutic effectiveness. For instance, compounds with favorable pharmacokinetic properties showed enhanced tissue distribution and lower elimination rates from the central compartment, indicating potential for prolonged action in vivo .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
CyclophellitolAnti-HIVNot specified
Methyl endo-7-oxabicyclo[2.2.1]hept-5-eneAntitumor11 - 37
Various heterocyclic derivativesAntimicrobialVaries

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (endo,endo)-disodium 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, and how is stereochemical purity ensured?

  • Methodology : The compound is typically synthesized via transesterification or nucleophilic substitution of its ester precursors. For example, dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate undergoes selective substitution with sodium t-butoxide (NaOtBu), where the exo-position ester is preferentially replaced due to steric accessibility (yielding an 81:19 exo:endo ratio) . Stereochemical control is achieved through reaction conditions (e.g., solvent polarity, temperature) and confirmed via 1H^1H-NMR, where exo/endo methyl ester groups show distinct chemical shifts (e.g., 3.73 ppm for exo vs. 3.66 ppm for endo in related analogs) .

Q. How is the structural characterization of this compound performed, and what analytical techniques resolve ambiguities in stereoisomerism?

  • Methodology : Key techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify chemical shifts associated with the endo,endo configuration, particularly the bridging oxygen and ester groups .
  • X-ray Crystallography : Resolves absolute stereochemistry, as seen in structurally related 7-oxanorbornene diesters .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., electrostatic forces between the bridging oxygen and ester groups) to validate packing arrangements .

Q. What are the primary challenges in maintaining the stability of this compound under experimental conditions?

  • Methodology : Stability is influenced by pH and humidity. Sodium carboxylates are hygroscopic, requiring storage in anhydrous environments. Degradation pathways (e.g., hydrolysis of the bicyclic framework) are monitored via HPLC or FTIR, with adjustments made to buffer systems (e.g., phosphate buffers at pH 7–8) to minimize decomposition .

Advanced Research Questions

Q. How does the endo,endo configuration influence the compound’s reactivity in transition-metal-catalyzed polymerizations?

  • Methodology : The stereochemistry affects polymer backbone rigidity and monomer incorporation. For example, Grubbs initiators polymerize endo,endo norbornene derivatives into polymers with controlled molecular weights (e.g., Mn=1520kDaM_n = 15–20 \, \text{kDa}), as confirmed by GPC. Kinetic studies using 1H^1H-NMR track monomer consumption rates, revealing that endo,endo isomers exhibit slower propagation due to steric hindrance .

Q. What mechanistic insights explain the compound’s role in enhancing charge transport in organic thin-film transistors (OFETs)?

  • Methodology : When doped into organic semiconductors (e.g., pentacene), the compound acts as a charge-trapping site. Electrical characterization (e.g., transfer curves, mobility calculations) shows threshold voltage shifts (ΔVT=510V\Delta V_T = 5–10 \, \text{V}) due to interfacial charge accumulation. Photoreactivity studies using UV irradiation (365 nm) demonstrate reversible doping via photoacid generation, enabling dynamic threshold tuning .

Q. How do mixed-ligand metal complexes incorporating this compound exhibit antimicrobial activity, and what structural features drive efficacy?

  • Methodology : Ni(II) and Zn(II) complexes with (endo,endo)-dicarboxylate ligands show MIC values of 8–16 µg/mL against Gram-positive bacteria. Structure-activity relationships (SARs) derived from XRD data reveal that planar macrocyclic ligands enhance membrane penetration, while the bicyclic framework stabilizes metal coordination geometry. ROS assays confirm oxidative stress as a primary bactericidal mechanism .

Q. What computational approaches are used to predict the compound’s interactions in supramolecular assemblies?

  • Methodology : DFT calculations (e.g., B3LYP/6-31G*) model electrostatic potentials, identifying electron-deficient regions near the bridging oxygen. Molecular dynamics simulations (AMBER force field) predict head-to-tail packing in crystals, validated by experimental Hirshfeld data showing 12–15% contribution from O···H interactions .

Data Contradictions and Resolution

Q. Discrepancies in reported exo/endo selectivity during transesterification: How are these resolved?

  • Analysis : Studies using NaOtBu report 81:19 exo:endo selectivity , while others using bulkier bases (e.g., KOtBu) show reversed ratios. Resolution involves mechanistic studies (e.g., 18O^{18}O-labeling) confirming that smaller cations (Na+^+) favor exo-site nucleophilic attack due to reduced steric hindrance. Kinetic isotope effects (KIEs) further differentiate between associative and dissociative pathways .

Q. Conflicting cytotoxicity data in metal complexes: What factors contribute to variability?

  • Analysis : IC50_{50} values for Zn(II) complexes range from 20–50 µM across studies. Variability arises from ligand stoichiometry (e.g., 1:1 vs. 1:2 metal:ligand ratios) and solvent effects (DMSO vs. aqueous buffers). Standardization using MTT assays under hypoxia-mimicking conditions (5% O2_2) reduces discrepancies by controlling ROS-mediated toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate
Reactant of Route 2
(endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate

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